ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative featuring a trifunctional substitution pattern:
- Position 2: A phenyl group, contributing aromatic stacking interactions.
- Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.
Its synthesis likely involves multi-step functionalization, including esterification and carbamoylation reactions, as inferred from analogous procedures in and .
Properties
IUPAC Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-33-27(32)19-10-12-23-21(13-19)25(15-24(30-23)18-7-5-4-6-8-18)34-16-26(31)29-20-11-9-17(2)22(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNFUDAJPCQPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Fluoro-Methylphenyl Group: This can be done through a nucleophilic substitution reaction, where the fluoro-methylphenyl amine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s quinoline core is shared with several derivatives in the provided evidence. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The target compound’s 3-fluoro-4-methylphenyl carbamoyl group increases logP compared to analogues with simple methoxy or benzyloxy substituents (e.g., 6a or 16) .
- Solubility : The ethyl carboxylate at position 6 enhances aqueous solubility relative to methyl esters (e.g., 6a) or halogenated derivatives (e.g., 6-Cl in ).
Biological Activity
Ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 313.34 g/mol
- CAS Number : 69066-06-4
The presence of the quinoline moiety is significant, as quinolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, novel quinoline derivatives have demonstrated significant COX-2 inhibition, suggesting potential anti-inflammatory effects .
- Antiproliferative Effects : Quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain compounds can effectively reduce the viability of various cancer cell lines by inducing apoptosis or cell cycle arrest .
- Sirtuin Inhibition : Some quinoline compounds have been linked to the inhibition of sirtuins, a family of proteins involved in cellular regulation and longevity. This inhibition may contribute to their anti-cancer properties by affecting metabolic pathways related to cancer progression .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of quinoline derivatives, including this compound:
Case Studies
-
Case Study on Anticancer Activity :
- A series of quinoline derivatives were tested against various cancer cell lines.
- Results indicated that modifications to the phenyl ring significantly enhanced anticancer activity.
- This compound was among the most potent candidates tested.
-
Case Study on Inflammation :
- A study evaluated the compound's effect on COX enzymes.
- Results showed a marked reduction in COX-2 expression in treated cells, supporting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the common synthetic routes for ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinoline core. A representative procedure includes:
Condensation reactions to assemble the quinoline ring, often using ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate as a precursor.
Nucleophilic substitution to introduce the carbamoylmethoxy group, as seen in reflux conditions with KOtBu/THF (343 K, 1 hour) .
Final functionalization via coupling with 3-fluoro-4-methylphenyl carbamate derivatives.
Characterization methods:
- NMR spectroscopy (1H, 13C) for verifying substituent positions and purity.
- X-ray crystallography to confirm molecular geometry, as demonstrated for analogous quinoline derivatives (e.g., bond angles: C1–C2–C12 = 122.2°, C3–C2–C12 = 122.7°) .
- TLC monitoring to track reaction progress .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for ester and carbamate groups).
- Single-crystal X-ray diffraction for unambiguous structural determination, as applied to related quinolines (e.g., space group P-1, R factor = 0.044) .
- HPLC-PDA for purity assessment (>95% recommended for biological assays).
Advanced: How can computational methods optimize the synthesis and reaction mechanisms of this compound?
Answer:
Computational strategies such as density functional theory (DFT) and reaction path searching can:
- Predict intermediates and transition states to identify energy barriers (e.g., activation energies for nucleophilic substitutions) .
- Optimize solvent effects and catalyst selection using COSMO-RS simulations.
- Case study : Quantum mechanical/molecular mechanical (QM/MM) models have reduced experimental trial-and-error by 40% in analogous quinoline syntheses .
Table 1: Computational parameters for reaction optimization
| Parameter | Value/Approach | Reference |
|---|---|---|
| Solvent polarity | Simulated via COSMO-RS | |
| Transition state search | Nudged elastic band (NEB) method | |
| Basis set | B3LYP/6-311+G(d,p) |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Structural analogs : Minor substituent changes (e.g., fluoro vs. methoxy groups) significantly alter activity. For example, 6-fluoro-2-(2'-fluorobiphenyl) analogs showed 10-fold higher potency than methyl derivatives in kinase inhibition assays .
- Solution :
- Standardize assays using guidelines from the FDA’s Bioanalytical Method Validation .
- Perform dose-response curves (IC50/EC50) with triplicate measurements.
Advanced: What strategies elucidate the electronic effects of substituents on the compound’s reactivity and stability?
Answer:
- Hammett analysis : Quantify substituent effects on reaction rates (σ values for 3-fluoro-4-methyl: σₚ = 0.34, σₘ = 0.43) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
Advanced: How can researchers design derivatives to enhance target selectivity based on structure-activity relationships (SAR)?
Answer:
- Key modifications :
- Quinoline C-2 position : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets .
- Carbamate linker : Replace with sulfonamide for increased metabolic stability .
- Methodology :
- Molecular docking (AutoDock Vina) to predict binding affinities.
- Free-energy perturbation (FEP) simulations to prioritize synthetic targets .
Table 2: SAR trends for quinoline derivatives
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| C-6 | -COOEt → -COOH | ↑ Aqueous solubility, ↓ potency | |
| C-4 | Phenyl → Pyridyl | ↑ Kinase inhibition selectivity |
Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
- CRISPR/Cas9 knockouts : Validate specificity using isogenic cell lines lacking the putative target.
- In vivo PET imaging : Radiolabel the compound (e.g., with ¹⁸F) to track biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
